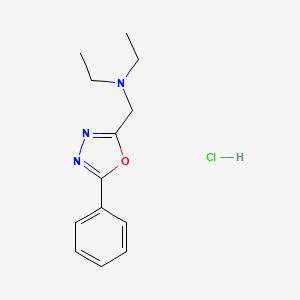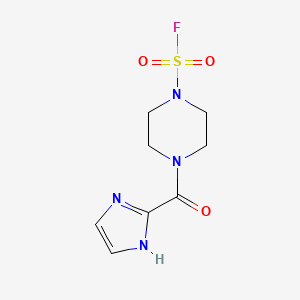
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride, also known as IPCF, is a chemical compound used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes involved in a variety of biological processes. IPCF is commonly used in biochemical and physiological studies to investigate the functions of serine proteases and their inhibitors.
Wirkmechanismus
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride acts as a potent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to a loss of proteolytic activity. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is particularly effective against trypsin-like serine proteases, which are involved in a variety of biological processes, including blood coagulation, fibrinolysis, and inflammation.
Biochemical and Physiological Effects:
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride has a number of biochemical and physiological effects, depending on the specific serine protease that it targets. In general, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride inhibits the activity of serine proteases involved in blood coagulation and fibrinolysis, leading to a decrease in clot formation and an increase in fibrinolysis. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride also inhibits the activity of serine proteases involved in inflammation and immune responses, leading to a decrease in the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is its potent and specific inhibition of serine proteases, which makes it a valuable tool for studying the functions of these enzymes in various biological processes. However, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride has some limitations in lab experiments, including its irreversibility and potential toxicity. In addition, 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride may not be effective against all serine proteases, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are a number of future directions for research on 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride and serine protease inhibitors in general. One area of interest is the development of novel serine protease inhibitors with improved potency and specificity. Another area of interest is the investigation of the role of serine proteases and their inhibitors in various diseases, such as cancer and cardiovascular disease. Finally, there is interest in the development of serine protease inhibitors as therapeutic agents for the treatment of these diseases.
Synthesemethoden
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminocyclohexane with phosgene to form a carbamoyl chloride intermediate. This intermediate is then reacted with imidazole to form the imidazole carbamoyl chloride. Finally, the imidazole carbamoyl chloride is reacted with piperazine-1-sulfonyl fluoride to form 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is widely used in scientific research as a tool to investigate the role of serine proteases in various biological processes. It is particularly useful in studying the mechanisms of blood coagulation and fibrinolysis, as well as the regulation of inflammation and immune responses. 4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride is also used in drug discovery and development, as serine protease inhibitors have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders.
Eigenschaften
IUPAC Name |
4-(1H-imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O3S/c9-17(15,16)13-5-3-12(4-6-13)8(14)7-10-1-2-11-7/h1-2H,3-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWDDBAGDXHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC=CN2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazole-2-carbonyl)piperazine-1-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
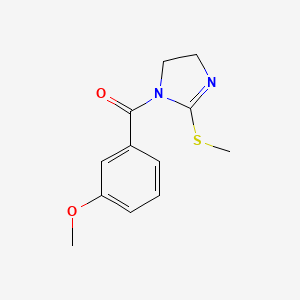
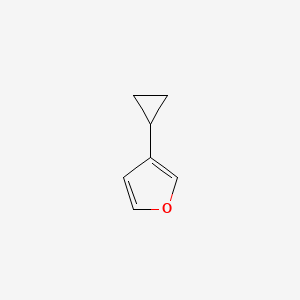
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
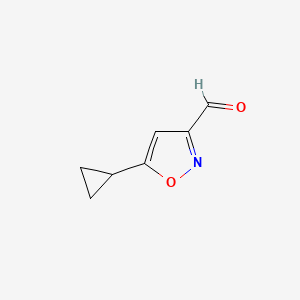
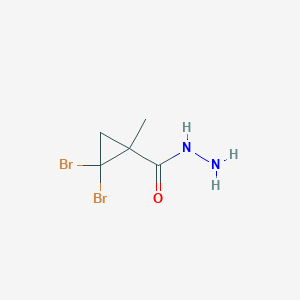
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)
